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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

An In-depth Analysis of the Pan-FGFR Inhibitor Rogaratinib

BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of
the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] This
technical guide provides a comprehensive overview of its chemical structure, properties,
mechanism of action, and relevant experimental protocols for researchers and drug
development professionals.

Chemical Structure and Properties

Rogaratinib is a synthetic organic compound with a complex heterocyclic structure.[1] Its
chemical and physical properties are summarized in the table below.
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Property Value Source

4-[[4-amino-6-
(methoxymethyl)-5-(7-
methoxy-5-methyl-1-

IUPAC Name _ [1]
benzothiophen-2-
ylpyrrolo[2,1-f][1][2][4]triazin-

7-ylmethyl]piperazin-2-one

Synonyms BAY-1163877, Rogaratinib [1]
Molecular Formula C23H26N603S [2][3]
Molecular Weight 466.56 g/mol [2][3]
CAS Number 1443530-05-9 [2][3]
Appearance White to light yellow solid [2]

O=CINCCN(CC2=C(COC)C(C
SMILES 3=CC4=CC(C)=CC(OC)=C4S3 [2]
)=C5C(N)=NC=NN52)C1

Solubility DMSO: 8 mg/mL (17.14 mM) [3]

Powder: -20°C for 3 years; In
Storage [31[5]
solvent: -80°C for 1 year

Mechanism of Action

BAY1163877 is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFRA4.[3][4][6]
It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs and
thereby blocking the downstream signaling pathways involved in cell proliferation, survival, and
angiogenesis.[6][7] Aberrant activation of FGFR signaling has been implicated in the
development of various cancers, making it a key therapeutic target.[6]

The inhibitory activity of Rogaratinib against different FGFR subtypes is summarized below:
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Target IC50 Source
1.8 nM (in another source,

FGFR1 [3]
11.2 nM)

FGFR2 <1 nM [2][3]
9.2 nM (in another source,

FGFR3 [3]
18.5 nM)

1.2 nM (in another source, 201
FGFR4 [3]
nM)

VEGFR3/FLT4 127 nM [2]

Signaling Pathway

BAY1163877 inhibits the FGFR signaling pathway, which plays a crucial role in tumorigenesis.
The simplified signaling cascade is depicted below.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of BAY1163877.
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Experimental Protocols
In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of BAY1163877 on cancer cell

lines.

Experimental Workflow

1. Seed cancer cells
in 96-well plates

2. Treat with varying
concentrations of BAY1163877

3. Incubate for 72 hours

4. Measure cell viability
(e.g., using CellTiter-Glo®)

5. Determine GI50 values

Click to download full resolution via product page
Caption: Workflow for an in vitro cell proliferation assay to evaluate BAY1163877 efficacy.

Methodology:

o Cell Seeding: Cancer cell lines, such as H1581 and DMS114 which are known to be
sensitive to Rogaratinib, are seeded in 96-well plates at an appropriate density.[2]
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o Compound Treatment: The following day, cells are treated with a serial dilution of
BAY1163877 (dissolved in 100% DMSO for in vitro studies) or a vehicle control.[7]

 Incubation: Plates are incubated for 72 hours under standard cell culture conditions (e.g.,
37°C, 5% C02).[7]

 Viability Assessment: Cell viability is determined using a commercially available assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's
instructions.[7]

o Data Analysis: The half-maximal growth inhibitory concentration (GI150) is calculated from the
dose-response curves.

In Vivo Tumor Xenograft Studies

This protocol outlines the procedure for evaluating the in vivo efficacy of BAY1163877 in
animal models.

Methodology:

e Vehicle Preparation: For in vivo studies, BAY1163877 or its HCI salt (BAY 1213802) can be
formulated in a vehicle consisting of 10% ethanol, 40% Solutol® HS 15, and 50% water at
pH 4.[7]

e Animal Models: Immunocompromised mice are subcutaneously implanted with human tumor
xenografts (e.g., from FGFR-amplified cell lines).

o Treatment Administration: Once tumors reach a palpable size, animals are randomized into
treatment and control groups. BAY1163877 is administered orally.

e Tumor Measurement: Tumor volume and body weight are measured regularly throughout the
study.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and the anti-tumor efficacy of BAY1163877 is assessed by comparing tumor growth
between the treated and control groups.
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Clinical Development

BAY1163877 (Rogaratinib) has been investigated in clinical trials for the treatment of various
advanced solid tumors with FGFR alterations, including urothelial carcinoma and sarcoma.[8]
[9][10][11] These trials aim to evaluate the safety, tolerability, and preliminary efficacy of
Rogaratinib as a monotherapy or in combination with other anti-cancer agents.[8][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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